molecular formula C8H6N2 B1195905 Cinnoline CAS No. 253-66-7

Cinnoline

Cat. No. B1195905
Key on ui cas rn: 253-66-7
M. Wt: 130.15 g/mol
InChI Key: WCZVZNOTHYJIEI-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

As shown in Scheme 7, halogenated azaarenes 23, exemplified by 4-chloro-7-trifluoromethylquinoline or cinnoline, are treated with H2SO4 (70-95%) at 180-220° C. for about 16 to 48 hours in a sealed reaction vessel. The solution is cooled, poured into water and neutralized with base to pH ˜3-4. The product is dissolved in aqueous base and precipitated by acidification to yield 7-carboxy-4-chloroquinoline or cinnoline. This material is converted to the alkyl ester, such as methyl (24) or ethyl, by standard methods. 7-Alkyloxycarbonyl-4-chloroquinoline or cinnoline is dissolved in an anhydrous, aprotic solvent (THF or ether). The solution is cooled (−60 to −95° C.) and treated with a reducing agent such as lithium aluminum hydride. The solution is warmed (to approximately −40 to −50° C.) for about 15 to 30 minutes and quenched with a solvent such as ethyl acetate. Standard workup gives the product 7-hydroxymethyl-4-chloroquinoline, or cinnoline (25). Material 25 is treated with 45-50% HBr and heated to about 100-140° C. for about 45 to 90 minutes. After cooling and standard workup, 7-bromomethyl-4-chloroquinoline (or cinnoline) 26 is obtained. Alkylation as described before provides 4-chloroquinoline (or cinnoline) 27 followed by deprotection under the usual acidic conditions gives 4-chloroquinoline (or cinnoline) 28.
[Compound]
Name
azaarenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12](F)(F)F)=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][N:17]=1.[OH:26]S(O)(=O)=O.[OH2:31]>>[C:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1)([OH:26])=[O:31].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
azaarenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in aqueous base
CUSTOM
Type
CUSTOM
Details
precipitated by acidification

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C(=CC=NC2=C1)Cl
Name
Type
product
Smiles
N1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07612075B2

Procedure details

As shown in Scheme 7, halogenated azaarenes 23, exemplified by 4-chloro-7-trifluoromethylquinoline or cinnoline, are treated with H2SO4 (70-95%) at 180-220° C. for about 16 to 48 hours in a sealed reaction vessel. The solution is cooled, poured into water and neutralized with base to pH ˜3-4. The product is dissolved in aqueous base and precipitated by acidification to yield 7-carboxy-4-chloroquinoline or cinnoline. This material is converted to the alkyl ester, such as methyl (24) or ethyl, by standard methods. 7-Alkyloxycarbonyl-4-chloroquinoline or cinnoline is dissolved in an anhydrous, aprotic solvent (THF or ether). The solution is cooled (−60 to −95° C.) and treated with a reducing agent such as lithium aluminum hydride. The solution is warmed (to approximately −40 to −50° C.) for about 15 to 30 minutes and quenched with a solvent such as ethyl acetate. Standard workup gives the product 7-hydroxymethyl-4-chloroquinoline, or cinnoline (25). Material 25 is treated with 45-50% HBr and heated to about 100-140° C. for about 45 to 90 minutes. After cooling and standard workup, 7-bromomethyl-4-chloroquinoline (or cinnoline) 26 is obtained. Alkylation as described before provides 4-chloroquinoline (or cinnoline) 27 followed by deprotection under the usual acidic conditions gives 4-chloroquinoline (or cinnoline) 28.
[Compound]
Name
azaarenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12](F)(F)F)=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][N:17]=1.[OH:26]S(O)(=O)=O.[OH2:31]>>[C:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:2]([Cl:1])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1)([OH:26])=[O:31].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
azaarenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in aqueous base
CUSTOM
Type
CUSTOM
Details
precipitated by acidification

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C2C(=CC=NC2=C1)Cl
Name
Type
product
Smiles
N1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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